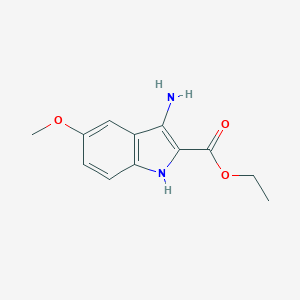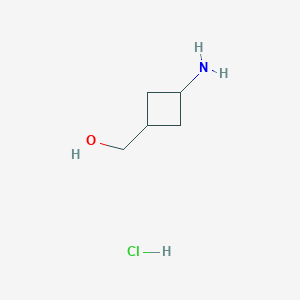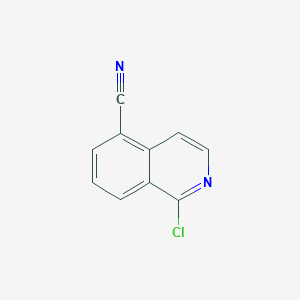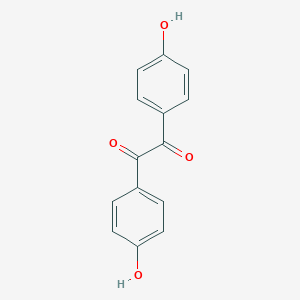
1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione
Overview
Description
1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4’-dihydroxybenzil, is an organic compound with the molecular formula C14H10O4. It is characterized by the presence of two hydroxyphenyl groups attached to an ethanedione backbone. This compound is known for its applications in organic synthesis and as an intermediate in the production of various organic dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
A common synthetic route for 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione involves the reaction of p-hydroxybenzaldehyde with p-hydroxyacetophenone under alkaline conditions. The reaction mixture is heated, resulting in the formation of a white precipitate, which is then purified by crystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ethanedione moiety to ethane.
Substitution: The hydroxy groups can participate in substitution reactions, forming ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base
Major Products
Oxidation: Quinones.
Reduction: Ethane derivatives.
Substitution: Ethers or esters
Scientific Research Applications
1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of organic dyes and other complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of high-performance polymers and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ethanedione moiety can participate in redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione
- 1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-dione
- 4,4’-Oxalyldibenzoic acid
Uniqueness
1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione is unique due to its dual hydroxy groups, which enhance its reactivity and versatility in various chemical reactions. This makes it particularly valuable in organic synthesis and industrial applications .
Properties
IUPAC Name |
1,2-bis(4-hydroxyphenyl)ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYXOBBPXQZKKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332486 | |
| Record name | 4,4'-Dihydroxybenzil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33288-79-8 | |
| Record name | 4,4'-Dihydroxybenzil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)


![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)


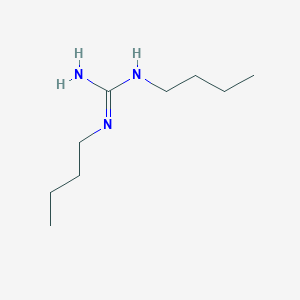
![6,7-diethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B37251.png)



